1-Chloroethyl Cyclohexyl Carbonate
Overview
Description
1-Chloroethyl Cyclohexyl Carbonate is an organic compound with the molecular formula C9H15ClO3 and a molecular weight of 206.67 g/mol . It is a clear liquid with a pungent odor and is primarily used as an intermediate in the synthesis of pharmaceuticals . The compound is known for its role in the production of Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension .
Mechanism of Action
Target of Action
1-Chloroethyl Cyclohexyl Carbonate is primarily used as an intermediate in the synthesis of pharmaceuticals . It is particularly used in the production of Candesartan Cilexetil , an angiotensin II receptor antagonist used to treat high blood pressure . Therefore, the primary target of this compound can be considered the angiotensin II receptor.
Preparation Methods
1-Chloroethyl Cyclohexyl Carbonate can be synthesized through various methods. One common synthetic route involves the reaction of trichloromethyl chloroformate with cyclohexanol in the presence of a base such as triethylamine or pyridine . The reaction is typically carried out at low temperatures (between -10°C and 0°C) to ensure high yield and purity . The product is then purified through washing with water and distillation under reduced pressure .
For industrial production, the process is scaled up with careful control of reaction conditions to maintain consistency and quality. The use of automated systems and continuous monitoring ensures that the product meets the required specifications .
Chemical Reactions Analysis
1-Chloroethyl Cyclohexyl Carbonate undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives . Common reagents used in these reactions include sodium hydroxide and potassium carbonate .
Hydrolysis of this compound in the presence of water or aqueous acids results in the formation of cyclohexanol and chloroacetic acid . This reaction is typically carried out under mild conditions to prevent decomposition of the product .
Scientific Research Applications
1-Chloroethyl Cyclohexyl Carbonate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of various organic compounds . Its role as an intermediate in the production of pharmaceuticals, particularly Candesartan Cilexetil, highlights its importance in medicinal chemistry .
In biology, the compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways . Its unique structure makes it a valuable tool for probing the mechanisms of enzyme action and for developing new therapeutic agents .
In the industrial sector, this compound is used in the production of fragrances and flavorings . Its ability to undergo various chemical transformations makes it a versatile intermediate for the synthesis of complex molecules .
Comparison with Similar Compounds
1-Chloroethyl Cyclohexyl Carbonate can be compared with other similar compounds such as 1-Chloroethyl Propyl Carbonate and 1-Chloroethyl Isopropyl Carbonate . These compounds share similar structural features but differ in their reactivity and applications .
1-Chloroethyl Propyl Carbonate: This compound is used in the synthesis of different pharmaceuticals and exhibits similar reactivity towards nucleophiles.
1-Chloroethyl Isopropyl Carbonate: Known for its use in organic synthesis, this compound has a slightly different steric profile, affecting its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific application in the synthesis of Candesartan Cilexetil and its versatility in various chemical transformations .
Properties
IUPAC Name |
1-chloroethyl cyclohexyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWFHWHTYZZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1CCCCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459428 | |
Record name | 1-Chloroethyl Cyclohexyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-83-2 | |
Record name | 1-Chloroethyl cyclohexyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99464-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro-1-ethylcyclohexyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloroethyl Cyclohexyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro-1-ethylcyclohexyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbonic acid, 1-chloroethyl cyclohexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method is described in the paper for quantifying 1-Chloroethyl Cyclohexyl Carbonate?
A2: The research paper details the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for quantifying CECC in Candesartan Cilexetil drug substance []. This method utilizes a DB-5 column (Agilent J&W) with specific dimensions and characteristics suitable for separating and detecting CECC. The researchers also validated the method according to International Conference on Harmonization (ICH) guidelines, ensuring its accuracy, precision, and sensitivity for this specific application.
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